molecular formula C14H13N3S B5584204 4,6-dimethyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile

4,6-dimethyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile

Cat. No.: B5584204
M. Wt: 255.34 g/mol
InChI Key: BILMIYHNKLLREA-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a nitrile group, a methyl group, and a pyridin-2-ylmethylsulfanyl group

Future Directions

The future directions for the study and application of “4,6-dimethyl-2-[(2-pyridinylmethyl)thio]nicotinonitrile” and related compounds could involve further exploration of their use as precursors for the preparation of materials like SnS nanoplatelets, which have potential applications in lithium ion batteries .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of cyanothioacetamide with acetaldehyde and a suitable amine, followed by cyclization and further functionalization steps . The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pyridin-2-ylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), can be used for electrophilic substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4,6-Dimethyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4,6-Dimethyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4,6-dimethyl-2-(pyridin-2-ylmethylsulfanyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c1-10-7-11(2)17-14(13(10)8-15)18-9-12-5-3-4-6-16-12/h3-7H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILMIYHNKLLREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=CC=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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